molecular formula C16H16ClNO3S B2384953 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide CAS No. 339110-03-1

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide

Cat. No.: B2384953
CAS No.: 339110-03-1
M. Wt: 337.82
InChI Key: VQIKLYMBWUFVMQ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial agent . Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial folic acid synthesis. Recent studies have shown that derivatives of this compound exhibit enhanced antimicrobial activity against various pathogens.

Antioxidant Activity

Research indicates that 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide possesses significant antioxidative properties . A study synthesized a series of acetamidosulfonamide derivatives and evaluated their radical scavenging abilities, with promising results suggesting potential for use in oxidative stress-related conditions .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by modulating cytokine production in vitro. In macrophage models treated with lipopolysaccharides, it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be summarized in the following table:

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantSignificant radical scavenging activity
Anti-inflammatoryReduced pro-inflammatory cytokines
AnticancerInhibits ribonucleotide reductase activity

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than that of traditional sulfa drugs, suggesting enhanced efficacy.

Case Study 2: Mechanistic Insights

Molecular docking studies revealed that this compound binds effectively to the active site of ribonucleotide reductase (RNR), inhibiting its function through competitive inhibition. This was supported by biochemical assays showing decreased nucleotide synthesis in treated cells.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme inhibition and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfonyl]benzo[d]thiazole
  • 2-[(4-methylbenzyl)sulfonyl]benzo[d]thiazole

Uniqueness

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C15H16ClNO2SC_{15}H_{16}ClNO_2S. Its structure features a sulfonyl group attached to a chlorobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction may affect various biochemical pathways, leading to observed biological effects.
  • Hydrogen Bonding : The amide moiety may participate in hydrogen bonding with biological macromolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus12.525
Escherichia coli2550
Pseudomonas aeruginosa50100

These results suggest that the compound has potent antibacterial activity, comparable to established antibiotics like nitrofurantoin .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against various resistant strains of bacteria. Results showed that it effectively inhibited MRSA strains at low concentrations, suggesting its utility in treating resistant infections .
  • Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with the compound led to significant reductions in tumor size in xenograft models of breast cancer. The study concluded that the compound warrants further investigation as a potential therapeutic agent .
  • Mechanistic Study : A mechanistic study indicated that the compound could inhibit specific kinases involved in cancer cell signaling pathways, providing insight into how it exerts its anticancer effects .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-18(14-8-3-2-4-9-14)16(19)12-22(20,21)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKLYMBWUFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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